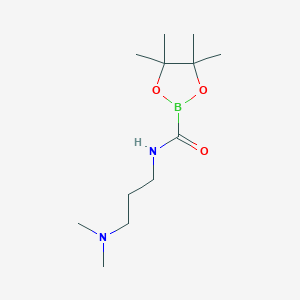
N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lead acetate, which facilitates the amidation process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares a similar amine group but differs in its overall structure and reactivity.
Dimethylaminopropylamine: Another related compound, commonly used in the preparation of surfactants and personal care products.
Uniqueness
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of boron-based compounds and materials.
Eigenschaften
Molekularformel |
C12H25BN2O3 |
|---|---|
Molekulargewicht |
256.15 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide |
InChI |
InChI=1S/C12H25BN2O3/c1-11(2)12(3,4)18-13(17-11)10(16)14-8-7-9-15(5)6/h7-9H2,1-6H3,(H,14,16) |
InChI-Schlüssel |
FWXSVERZXSXLOC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
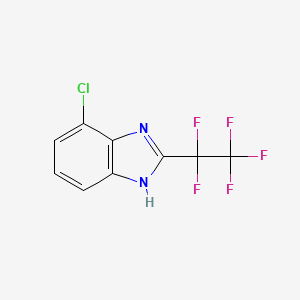
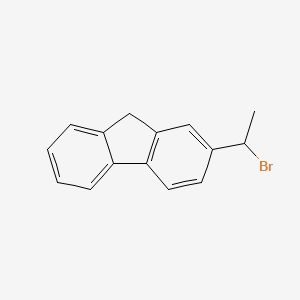
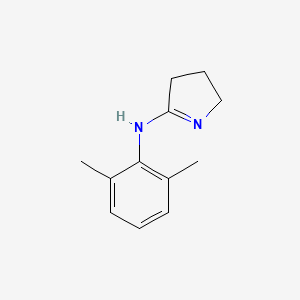
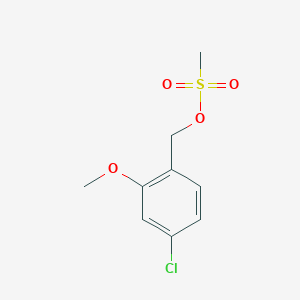
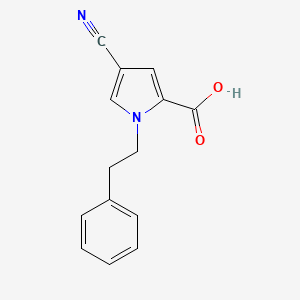

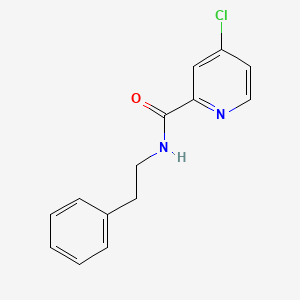


![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

